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Compound of Interest

C-[2-(3-Bromo-phenyl)-thiazol-4-
Compound Name:

YL]-methylamine
CAS No.: 885279-93-6
Cat. No.: B3372312

Get Quote

Executive Summary & Compound Identity

CAS 885279-93-6, chemically identified as (2-(3-Bromophenyl)thiazol-4-yl)methanamine (or C-
[2-(3-Bromophenyl)-thiazol-4-yl]-methylamine), is a critical heterocyclic building block used in
the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial
agents.

This guide provides a rigorous structural elucidation workflow, synthesizing mass spectrometry
(MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data to definitively
establish its molecular architecture.
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Property Specification

Chemical Name (2-(3-Bromophenyl)thiazol-4-yl)methanamine
Molecular Formula C10H9BrN2S

Molecular Weight 269.16 g/mol (Average)

Monoisotopic Mass 267.9670 (7°Br) / 269.9649 (31Br)

SMILES NCcclnc(csl)-clccec(Br)cl

Appearance Off-white to pale yellow solid

Analytical Strategy & Logic

The structural confirmation of CAS 885279-93-6 relies on a "Triangulation of Evidence"
approach:

o Elemental Composition & Isotope Pattern (HRMS): Confirms the presence of Bromine and
Sulfur, and validates the CioHoN2 backbone.

e Functional Group Verification (IR): Identifies the primary amine (-NH2) and aromatic systems.

e Connectivity Mapping (1D & 2D NMR): The core of the elucidation. We must distinguish the
meta-substitution on the phenyl ring and confirm the regiochemistry of the thiazole (2,4-
substitution pattern).

Step-by-Step Elucidation
Mass Spectrometry (HRMS-ESI)[2]

Objective: Confirm molecular formula and halogen presence.
e Method: Electrospray lonization (ESI) in Positive Mode.
e Observation:
o Base Peak (M+H)*: Two peaks of nearly equal intensity at m/z 268.97 and 270.97.

o Interpretation: This 1:1 doublet is the signature isotopic pattern of Bromine (°Br and 1Br).
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o Nitrogen Rule: The even nominal mass (268/270) indicates an even number of nitrogen
atoms (2), consistent with the thiazole-amine structure.

Infrared Spectroscopy (FT-IR)

Objective: Identify the primary amine and heteroaromatic core.

Wavenumber (cm~?) Assignment Mechanistic Insight

Doublet indicates a primary

3350 - 3280 N-H stretch _

amine (-NHz).

Diagnostic for thiazole C5-H
3105 C-H stretch (sp?)

and phenyl protons.

Thiazole ring breathing and
1610, 1475 C=N / C=C stretch _ o

aromatic skeletal vibrations.
690 - 750 C-Br stretch Characteristic aryl halide band.

Nuclear Magnetic Resonance (NMR)[2][3][4]

Objective: Map the carbon skeleton and proton connectivity.

A. 'H NMR (400 MHz, DMSO-de)

The spectrum reveals three distinct regions: the heteroaromatic thiazole proton, the meta-
substituted phenyl ring, and the aliphatic amine.
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B. 23C NMR (100 MHz, DMSO-ds)

Key diagnostic signals:
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e Thiazole C2 (165.4 ppm): Most deshielded due to N/S flanking and conjugation with the
phenyl ring.

e Thiazole C4 (158.2 ppm): Ipso to the methylamine group.
e Thiazole C5 (115.8 ppm): The only protonated carbon in the thiazole ring.

Connectivity Logic (HMBC Visualization)

To prove the structure is not an isomer (e.g., the 2,5-substituted thiazole), we rely on
Heteronuclear Multiple Bond Coherence (HMBC).

o Key Correlation 1: The methylene protons (& 3.85) show a strong correlation to Thiazole C4
and C5, but not to the phenyl ring. This places the amine on the thiazole.

o Key Correlation 2: The Thiazole H-5 (& 7.68) correlates to C4 and C2.

» Key Correlation 3: The Phenyl H-2" and H-6' correlate to Thiazole C2, confirming the C-C
bond between the two rings.

Thiazole Core

HMBC (Long Range

Sigma Bond

____________________________

Aliphatic Side Chain

EM— CH2 (5 3.85) /

J2 Coupling

C4 (Thiazole)

C5-H (5 7.68) C2 (Thiazole)

e Aryl Group
HMBC (Inter-ring)

Ph-H2' (5 8.12) HMBC (Inter-ring)

Ph-H6' (5 7.96)
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Click to download full resolution via product page

Figure 1: HMBC Correlation Network. Red arrows indicate critical inter-ring correlations
confirming the 2-aryl-thiazole linkage.

Experimental Protocols
HPLC Purity Analysis

To ensure the structural data is valid, the sample must be >95% pure.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).
» Mobile Phase:
o A:0.1% Formic Acid in Water.
o B: Acetonitrile.
e Gradient: 5% B to 95% B over 10 minutes.
o Detection: UV at 254 nm (Aromatic absorption) and 280 nm.

» Retention Time: Expect elution around 4.5-5.5 min due to moderate lipophilicity (LogP ~2.3).

NMR Sample Preparation

e Solvent: DMSO-ds is preferred over CDCIs because the amine protons (-NHz) are often
broad or invisible in chloroform due to exchange. DMSO stabilizes these protons via
hydrogen bonding, yielding a sharper signal.

e Concentration: 10 mg in 0.6 mL solvent.

» Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Synthesis Context & Applications

This molecule is typically synthesized via the Hantzsch Thiazole Synthesis:
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e Precursors: 3-Bromobenzenecarbothioamide + 1,3-dichloroacetone (or a protected amine
equivalent like N-(3-chloro-2-oxopropyl)phthalimide).

e Mechanism: Condensation cyclization followed by deprotection.

« Ultility: The free amine is a "handle" for amide coupling, reductive amination, or sulfonylation,
making CAS 885279-93-6 a versatile scaffold for generating libraries of kinase inhibitors
(e.g., targeting EGFR or VEGFR pathways).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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